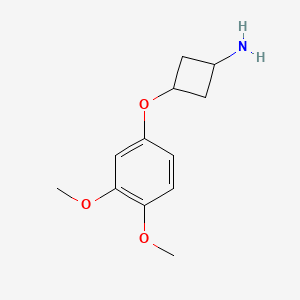

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine

Description

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine is a cyclobutanamine derivative featuring a 3,4-dimethoxyphenoxy substituent at the trans-3 position of the cyclobutane ring. Its hydrochloride salt (CAS: 1630906-76-1) is commercially available with 95% purity, indicating its relevance in pharmaceutical and chemical research . The compound’s structure combines a rigid cyclobutane backbone with electron-rich methoxy groups, which may influence its pharmacokinetic properties, such as solubility and receptor binding.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine |

InChI |

InChI=1S/C12H17NO3/c1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10/h3-4,7-8,10H,5-6,13H2,1-2H3 |

InChI Key |

CXVWZKMAYHHEKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2CC(C2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine typically involves the reaction of cyclobutanone with 3,4-dimethoxyphenol in the presence of a suitable base to form the corresponding cyclobutanone derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired cyclobutanamine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclobutanamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and selectivity make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Cyclobutanamine Family

Several cyclobutanamine derivatives share structural similarities but differ in substituent groups, which critically modulate their physicochemical and biological properties. Key examples include:

Table 1: Physicochemical Properties of Cyclobutanamine Derivatives

Key Observations :

- Steric Considerations : The cyclobutane ring imposes conformational rigidity, which may enhance selectivity compared to flexible alkylamine derivatives.

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility, a feature shared with other cyclobutanamine salts (e.g., QE-2695) .

Functional Analogues with Related Bioactivities

Cyclohexene Derivatives from Z. montanum

Two cyclohexene derivatives isolated from Z. montanum rhizomes, (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene and (±)-trans-3-(4-hydroxy-3-methoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene, exhibit COX-2 inhibitory activity (IC₅₀: 2.71–3.64 mM) . Though distinct in backbone structure, their 3,4-dimethoxyphenyl groups highlight the importance of methoxy substituents in modulating enzyme inhibition—a property that could extend to the target compound.

Lignin Model Compounds

Compounds like 3-hydroxy-1-(3,4-dimethoxyphenoxy)-2-(2-methoxyphenoxy)-1,3-propanone (HDM) share ether-linked methoxy groups and are used to study oxidation kinetics . These models underscore the stability of methoxy groups under reactive conditions, suggesting that the target compound’s dimethoxy substituents may confer resistance to metabolic degradation.

Biological Activity

trans-3-(3,4-Dimethoxyphenoxy)cyclobutanamine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a 3,4-dimethoxyphenyl ether group. The presence of the amine group contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets and influencing critical biological pathways. Specific molecular targets remain to be fully elucidated through ongoing research.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MDA-MB-231) through the activation of caspase pathways.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect could have implications for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces cytokine production | |

| Neuroprotective | Protects against oxidative stress |

Notable Research Studies

- A study conducted by Rinaldi-Carmona et al. explored the interaction of similar compounds with cannabinoid receptors, providing insight into potential binding affinities and therapeutic applications for this compound as a cannabinoid receptor ligand .

- Further research has demonstrated that structural analogs can influence receptor activation states, suggesting that modifications to the cyclobutane core could enhance or diminish biological activity .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of cyclobutanone with 3,4-dimethoxyphenol under basic conditions followed by reductive amination. This synthetic route can be optimized for industrial production through continuous flow reactors and chromatography for high yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.